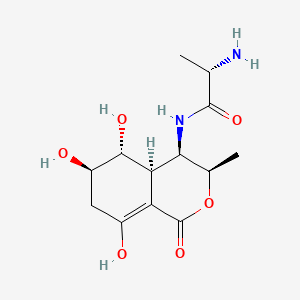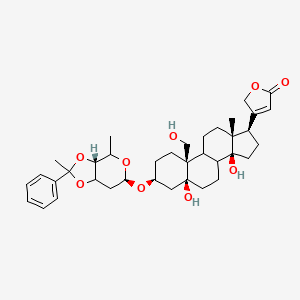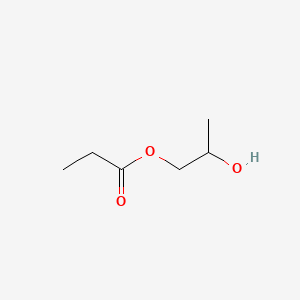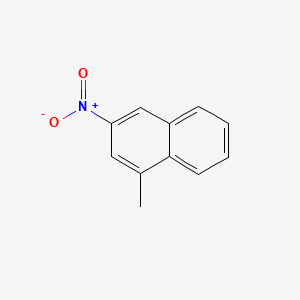
Azetidine, 1-(2-propylvaleryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 1-(2-propylvaleryl)- is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetidine, 1-(2-propylvaleryl)- can be synthesized through various methods. . This method is efficient but has limitations due to inherent challenges. Another method includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclocondensation reactions under microwave irradiation. This approach is efficient and allows for the synthesis of various 1,3-disubstituted azetidines . Additionally, the use of La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields .
Análisis De Reacciones Químicas
Types of Reactions
Azetidine, 1-(2-propylvaleryl)- undergoes several types of chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Azetidine, 1-(2-propylvaleryl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of azetidine, 1-(2-propylvaleryl)- involves its ability to undergo ring-opening reactions due to the significant ring strain. This ring strain facilitates bond cleavage and functionalization, making it a versatile intermediate in organic synthesis . The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable intermediates under appropriate conditions .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
Azetidine, 1-(2-propylvaleryl)- is unique due to its balance of ring strain and stability, which allows for facile handling and unique reactivity. This makes it an attractive candidate for various synthetic applications and distinguishes it from other nitrogen-containing heterocycles .
Propiedades
Número CAS |
23097-70-3 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-(azetidin-1-yl)-2-propylpentan-1-one |
InChI |
InChI=1S/C11H21NO/c1-3-6-10(7-4-2)11(13)12-8-5-9-12/h10H,3-9H2,1-2H3 |
Clave InChI |
VOCVVBAVUYEGDL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)N1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)

![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)










